5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-ethylphenyl)-2,3-dihydro-1H-pyrrol-3-one
Description
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Properties
Molecular Formula |
C19H18N4O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H18N4O/c1-2-12-7-9-13(10-8-12)23-11-16(24)17(18(23)20)19-21-14-5-3-4-6-15(14)22-19/h3-10,20,24H,2,11H2,1H3,(H,21,22) |
InChI Key |
ORFVAXOYMOFUIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
Biological Activity
5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-ethylphenyl)-2,3-dihydro-1H-pyrrol-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H19N5O |
| Molecular Weight | 273.34 g/mol |
| CAS Number | 459213-95-7 |
| Purity | ≥ 95% |
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzodiazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Case Study:
In a study involving human breast cancer cell lines (MCF-7), a related compound demonstrated IC50 values in the micromolar range, indicating effective cytotoxicity. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been shown to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
Table: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Amino-4-(1H-benzodiazol-2-yl)... | E. coli | 32 µg/mL |
| 5-Amino-4-(1H-benzodiazol-2-yl)... | S. aureus | 16 µg/mL |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor affecting pathways critical for cancer cell survival.
- Induction of Apoptosis : Similar derivatives have been shown to activate intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity which may contribute to their protective effects against oxidative stress in cells.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-ethylphenyl)-2,3-dihydro-1H-pyrrol-3-one exhibit promising antimicrobial properties.
Case Study:
A study published in the Molecules journal evaluated various derivatives for their antimicrobial efficacy against several bacterial strains. The results indicated that compounds with specific substitutions on the benzodiazole ring showed minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L, outperforming traditional antibiotics like cefotaxime in certain cases .
| Compound | MIC (μmol/L) | Bacterial Strain |
|---|---|---|
| Compound A | 4 | E. coli |
| Compound B | 6 | S. aureus |
| Compound C | 12 | P. aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies targeting different cancer cell lines.
Case Study:
In a cytotoxicity screening against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines, derivatives of this compound exhibited IC50 values indicating significant cytotoxic activity. For instance, certain derivatives had IC50 values as low as 2.56 μmol/L against lung cancer cells .
| Derivative | IC50 (μmol/L) | Cancer Cell Line |
|---|---|---|
| Derivative A | 2.56 | NCI-H460 |
| Derivative B | 3.00 | HepG2 |
| Derivative C | 3.89 | HCT-116 |
Antioxidant Activity
The antioxidant properties of the compound have also been investigated, showing potential for protecting cells from oxidative stress.
Case Study:
Research indicated that certain derivatives could scavenge free radicals effectively, with assays demonstrating a significant reduction in oxidative stress markers in treated cells compared to controls . This suggests potential applications in preventing oxidative damage related to aging and various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
